

Unveiling the Off-Target Landscape of SGI-7079: A Technical Guide

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Compound of Interest

Compound Name: SGI-7079
Cat. No.: B15579336

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SGI-7079 is a potent, ATP-competitive small molecule inhibitor primarily targeting the Axl receptor tyrosine kinase.[1][2][3][4] Axl kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player in various cellular processes, including proliferation, survival, migration, and invasion. Its overexpression is implicated in the progression and therapeutic resistance of several cancers.[5] While **SGI-7079** exhibits high affinity for Axl, a comprehensive understanding of its off-target activities is crucial for predicting potential polypharmacological effects and anticipating adverse events in clinical development. This technical guide provides an in-depth overview of the known off-target kinase activity of **SGI-7079**, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile of SGI-7079

The following tables summarize the known quantitative inhibitory activity of **SGI-7079** against its primary target, Axl, and its identified off-target kinases.

Table 1: On-Target Activity of **SGI-7079** against Axl Kinase

Parameter	Value	Notes
Ki	5.7 nM	Biochemical assay.[3]
IC50	58 nM	In vitro biochemical assay.[3]
EC50	100 nM	Inhibition of Gas6-induced Axl phosphorylation in HEK293T cells.[3]

Table 2: Off-Target Kinase Activity of **SGI-7079**

Kinase Target	Family	Reported Inhibition	Quantitative Data (IC50/Ki)
Mer	TAM	Similar to Axl	Low nM (specific value not reported)[3]
Tyro3	TAM	Similar to Axl	Low nM (specific value not reported)[3]
Syk	TK	Potent inhibition	Low nM (specific value not reported)[3]
Flt1 (VEGFR1)	RTK	Potent inhibition	Low nM (specific value not reported)[3]
Flt3	RTK	Potent inhibition	Low nM (specific value not reported)[3]
Jak2	TK	Potent inhibition	Low nM (specific value not reported)[3]
TrkA	RTK	Potent inhibition	Low nM (specific value not reported)[3]
TrkB	RTK	Potent inhibition	Low nM (specific value not reported)[3]
PDGFR β	RTK	Potent inhibition	Low nM (specific value not reported)[3]
Ret	RTK	Potent inhibition	Low nM (specific value not reported)[3]

Note: While several sources describe the off-target inhibition as "potent, low nM," specific IC50 or Ki values from comprehensive kinome profiling are not readily available in the public domain.

Experimental Protocols

In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of **SGI-7079** against Axl kinase or its off-target kinases in a biochemical format.

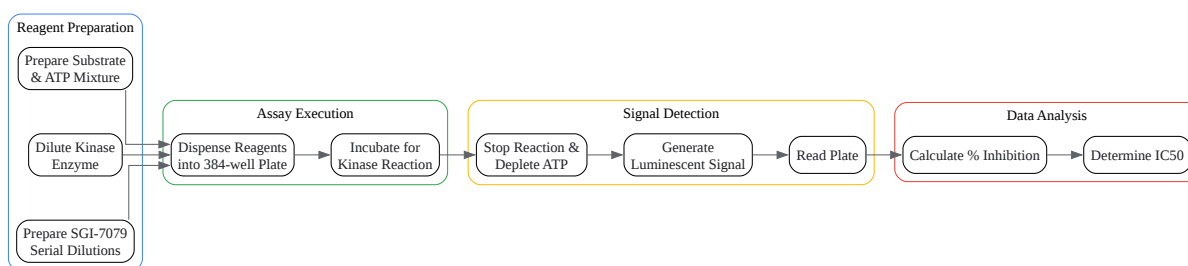
Materials:

- Recombinant human kinase (e.g., Axl, Mer, Flt3)
- Kinase-specific peptide substrate (e.g., AXLtide for Axl)[6]
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **SGI-7079** (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- White, opaque 384-well assay plates

Procedure:

- Compound Preparation: Prepare a series of **SGI-7079** dilutions in DMSO. A 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 μM).
- Enzyme and Substrate Preparation:
 - Thaw the recombinant kinase on ice and dilute to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically.
 - Prepare a solution of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the K_m for the specific kinase.
- Assay Plate Setup:
 - Add 1 μL of each **SGI-7079** dilution or DMSO (vehicle control) to the wells of the 384-well plate.
 - Add 2 μL of the diluted kinase to each well.

- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well. The final reaction volume will be 5 μL .
- Kinase Reaction: Gently mix the plate and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).
- Signal Detection (using ADP-Glo™):
 - Add 5 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each **SGI-7079** concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.



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In Vitro Kinase Inhibition Assay Workflow.

Cellular Assay for Axl Phosphorylation Inhibition (Western Blot)

This protocol describes how to assess the ability of **SGI-7079** to inhibit the ligand-induced phosphorylation of Axl in a cellular context.

Materials:

- Human cancer cell line expressing Axl (e.g., SUM149, LN229)
- Cell culture medium and supplements
- Recombinant human Gas6
- **SGI-7079**
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Nitrocellulose or PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Axl (e.g., Tyr702), anti-total-Axl
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) detection reagents

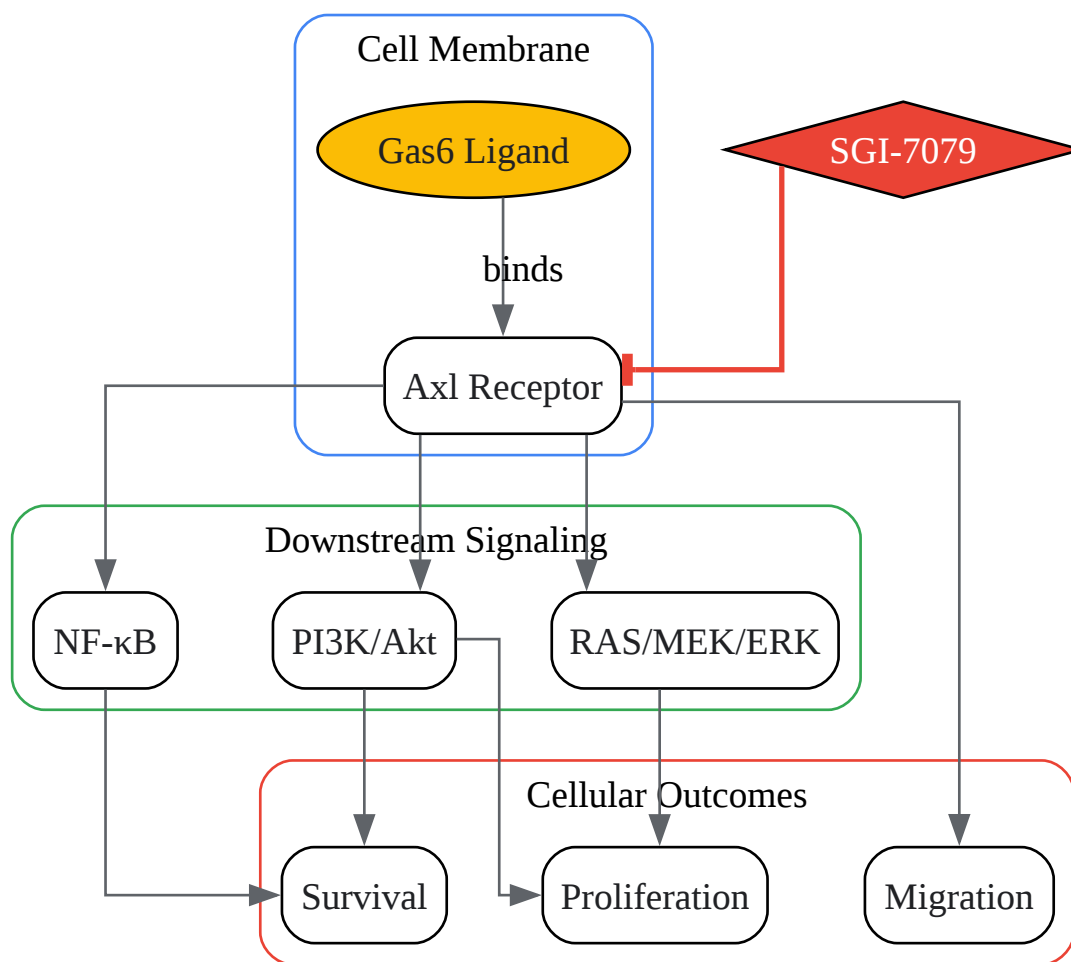
Procedure:

- Cell Culture and Treatment:
 - Plate cells and allow them to adhere and grow to 70-80% confluency.
 - Serum-starve the cells overnight to reduce basal receptor activation.
 - Pre-treat the cells with various concentrations of **SGI-7079** (or DMSO as a vehicle control) for a specified time (e.g., 2-5 hours).
- Ligand Stimulation:
 - Stimulate the cells with Gas6 (e.g., 400 ng/mL) for a short period (e.g., 10-20 minutes) to induce Axl phosphorylation.[\[7\]](#)
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer.
 - Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
 - Block the membrane with blocking buffer for at least 1 hour at room temperature.

- Incubate the membrane with the anti-phospho-Axl primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection:
 - Apply ECL detection reagents and visualize the bands using a chemiluminescence imaging system.
- Stripping and Re-probing:
 - To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Axl antibody.

Signaling Pathways and Logical Relationships

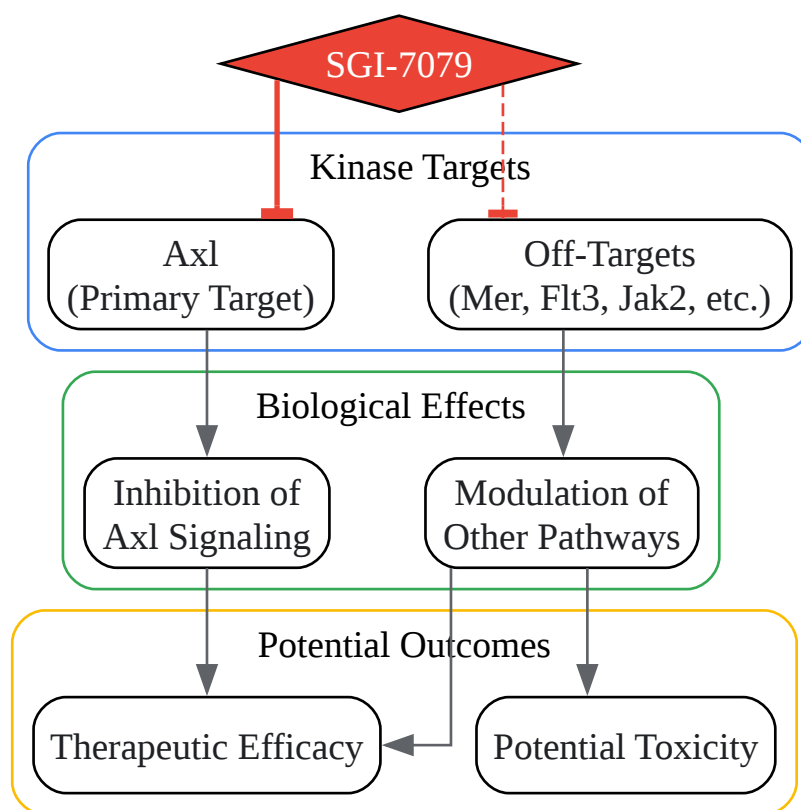
The following diagrams illustrate the Axl signaling pathway and the logical relationship of **SGI-7079**'s inhibitory action.



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Axl Signaling Pathway and **SGI-7079** Inhibition.

The off-target activity of **SGI-7079** on other receptor tyrosine kinases (RTKs) and tyrosine kinases (TKs) can lead to the modulation of other signaling pathways, potentially contributing to both therapeutic efficacy and toxicity.



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Logical Relationship of **SGI-7079**'s On- and Off-Target Activities.

Conclusion

SGI-7079 is a selective inhibitor of Axl kinase with demonstrated potent activity. However, it also exhibits inhibitory effects against a range of other kinases, primarily within the low nanomolar range. While precise quantitative data for all off-targets remains to be fully disclosed in public literature, the known off-target profile suggests the potential for broader biological effects. The experimental protocols provided herein offer a framework for researchers to further investigate the on- and off-target activities of **SGI-7079**. A thorough understanding of this inhibitor's complete kinase interaction landscape is essential for its continued development and for the rational design of combination therapies.

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References

- 1. AXL Kinase Enzyme System Application Note [worldwide.promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. AXL Kinase Enzyme System [worldwide.promega.com]
- 7. biorxiv.org [biorxiv.org]
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